4-Methoxy-2-methylphenylmagnesium bromide
Overview
Description
4-Methoxy-2-methylphenylmagnesium bromide (MMPB) is an organomagnesium compound used in organic synthesis and chemical research. It is a colorless to light yellow liquid and is soluble in common organic solvents. MMPB has been used in a variety of applications, such as the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers and as a catalyst in various chemical reactions.
Scientific Research Applications
Synthesis Applications
- Synthesis of Cyclohexanones : Utilized in the synthesis of cyclohexanones, where 1,4-addition of phenylmagnesium bromide to specific substrates, followed by alkylation and hydrolysis, yields cyclohexanones (Grootaert, Mijngheer, & Clercq, 1982).
- Labeling in Metabolic Studies : Employed in metabolic studies for labeling compounds, as seen in the synthesis of CERM 12816, a potential anti-anginal drug (Mounetou, Poisson, Monteil, & Madelmont, 1998).
- Modification of Polymers : Used in modifying polymers, where Grignard-Wurtz-reaction with 4-methoxyphenylmagnesium bromide leads to the introduction of specific groups into polymers (Hummel, Wedam, Kathan, & Demel, 1978).
Chemical Reaction Studies
- Study of Thermal Decomposition : Investigated in the study of thermal decomposition processes, where reactions with specific substrates undergo thermal deoxidation (Antkowiak & Gessner, 1984).
- Exploring Stereochemistry of Reactions : Utilized in understanding the stereochemistry of elimination reactions, providing insights into the mechanisms of these reactions (Sugita, Nakagawa, Nishimoto, Kasai, & Ichikawa, 1979).
Synthesis of Complex Molecules
- Synthesis of Complex Organic Compounds : Crucial in the synthesis of complex organic compounds, such as desertorin C and musafluorone, demonstrating its versatility in organic synthesis (Baker, Kyasnoor, Sargent, Skelton, & White, 2000); (Duque, Restrepo, Sáez, Gil, Schneider, & Otálvaro, 2010).
Characterization of Metal Complexes
- Characterizing Metal Complexes : Applied in the synthesis and characterization of metal complexes, helping in understanding the structural and chemical properties of these complexes (SAĞLAM, Çelik, Yılmaz, & İde, 2010).
Catalysis and Organic Reactions
- Catalytic Applications : Plays a role in catalytic applications, such as in the synthesis of furan derivatives, showcasing its utility in catalyzing specific types of organic reactions (Polivin, Trofimova, Karakhanov, & Ageev, 1992).
Mechanism of Action
Target of Action
4-Methoxy-2-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups.
Mode of Action
As a Grignard reagent, this compound can participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms that are present in different compounds . This allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, contributing to the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . The exact outcome will depend on the specific reaction conditions and the compounds it is reacted with .
Action Environment
The action of this compound, like other Grignard reagents, is highly sensitive to the environment . Grignard reagents are typically prepared and used under anhydrous conditions, as they react with water to form hydrocarbons . They are also sensitive to air and are usually handled under inert gas .
Properties
IUPAC Name |
magnesium;1-methoxy-3-methylbenzene-4-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSNLPFCJCJYQB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448862 | |
Record name | Magnesium bromide 4-methoxy-2-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148706-30-3 | |
Record name | Magnesium bromide 4-methoxy-2-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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